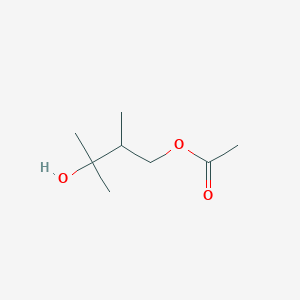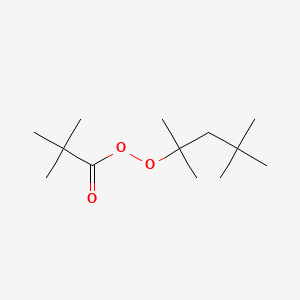
Tert-butyl 4-isocyanatopiperidine-1-carboxylate
Vue d'ensemble
Description
Tert-butyl 4-isocyanatopiperidine-1-carboxylate is a chemical compound with the molecular formula C11H18N2O3 and a molecular weight of 226.28 g/mol. It is a derivative of piperidine, featuring an isocyanate group and a tert-butyl ester group. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-isocyanatopiperidine-1-carboxylate typically involves the reaction of piperidine with tert-butyl chloroformate followed by treatment with phosgene or triphosgene to introduce the isocyanate group. The reaction conditions require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves the use of reactors capable of handling large volumes and maintaining precise control over reaction conditions. Purification steps, such as recrystallization or distillation, are employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-isocyanatopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The isocyanate group can react with various nucleophiles, such as alcohols, amines, and thiols, to form carbamates, ureas, and thiocarbamates, respectively.
Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as water, to form carbamic acids.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes and other related polymers.
Common Reagents and Conditions:
Nucleophilic substitution: Alcohols, amines, thiols, and solvents such as dichloromethane or toluene.
Addition reactions: Water, alcohols, and acids.
Polymerization: Catalysts such as organometallic compounds and solvents like dimethylformamide (DMF).
Major Products Formed:
Carbamates: Formed by the reaction with alcohols.
Ureas: Formed by the reaction with amines.
Thiocarbamates: Formed by the reaction with thiols.
Polyurethanes: Formed by polymerization reactions.
Applications De Recherche Scientifique
Tert-butyl 4-isocyanatopiperidine-1-carboxylate is widely used in scientific research due to its versatility and reactivity. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a linker in the development of bioconjugates.
Medicine: Utilized in the synthesis of pharmaceuticals and as a precursor for drug development.
Industry: Applied in the production of polymers, coatings, and adhesives.
Mécanisme D'action
The mechanism by which tert-butyl 4-isocyanatopiperidine-1-carboxylate exerts its effects depends on the specific application
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable complexes with the active sites.
Polymerization: The isocyanate group reacts with polyols or amines to form polyurethanes, which are used in various industrial applications.
Comparaison Avec Des Composés Similaires
Phenyl isocyanate
Cyclohexyl isocyanate
Benzyl isocyanate
Methyl isocyanate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propriétés
IUPAC Name |
tert-butyl 4-isocyanatopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-11(2,3)16-10(15)13-6-4-9(5-7-13)12-8-14/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTILVURMLRFBRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700590 | |
| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
320581-97-3 | |
| Record name | tert-Butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-isocyanatopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[3-(dimethylamino)-2-methylpropanoyl]phenyl]acetamide](/img/structure/B1505015.png)












